molecular formula C23H28N8O3S B15234338 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine

2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B15234338
M. Wt: 496.6 g/mol
InChI Key: QRBGWZLNEYHDGK-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a 1H-indazol-4-yl group at position 2, a 4-(methylsulfonyl)piperazinylmethyl moiety at position 6, and a 4-morpholinyl group at position 2. The methylsulfonyl group on the piperazine ring may enhance solubility and receptor binding affinity, while the morpholinyl substituent could contribute to metabolic stability and selectivity .

Properties

Molecular Formula

C23H28N8O3S

Molecular Weight

496.6 g/mol

IUPAC Name

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]morpholine

InChI

InChI=1S/C23H28N8O3S/c1-35(32,33)30-7-5-28(6-8-30)15-17-13-21-23(29-9-11-34-12-10-29)25-22(27-31(21)16-17)18-3-2-4-20-19(18)14-24-26-20/h2-4,13-14,16H,5-12,15H2,1H3,(H,24,26)

InChI Key

QRBGWZLNEYHDGK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CN3C(=C2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6

Origin of Product

United States

Biological Activity

The compound 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine is a novel synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The presence of the indazole moiety and the pyrrolo-triazine framework are particularly significant as they are known to interact with various biological targets.

Key Functional Groups

  • Indazole ring : Known for its role in modulating various biological pathways.
  • Pyrrolo[2,1-f][1,2,4]triazine : Associated with significant antitumor activity.
  • Piperazine and morpholine groups : Enhance solubility and bioavailability.

The primary mechanism through which this compound exerts its effects is by inhibiting the phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt signaling pathway is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is commonly observed in various cancers.

Inhibition of PI3K

Research has demonstrated that this compound effectively inhibits PI3K isoforms, particularly p110α , leading to reduced cellular proliferation in cancer cell lines. The inhibition of this pathway results in:

  • Induction of apoptosis in cancer cells.
  • Decreased tumor growth in preclinical models.

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

StudyModelFindings
Human breast cancer cell linesSignificant reduction in cell viability at IC50 values < 1 µM.
Mouse xenograft modelsTumor growth inhibition observed with a 70% reduction compared to control groups.

Case Studies

  • Case Study 1 : A study published in PubMed reported that the compound demonstrated selective inhibition of PI3K signaling pathways in breast cancer models, leading to apoptosis and reduced tumor size .
  • Case Study 2 : Another investigation highlighted the compound's ability to sensitize tumor cells to chemotherapy agents, enhancing overall treatment efficacy .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Preliminary results indicate a favorable safety margin with minimal adverse effects observed at therapeutic doses. However, comprehensive clinical trials are necessary to fully establish its safety for human use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazolo-Triazolopyrimidine Derivatives

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6, 8, 10, and 11 in ) share structural motifs with the target molecule, including fused nitrogen-containing heterocycles. However, their cores differ (pyrazolotriazolopyrimidine vs. pyrrolotriazine), leading to distinct electronic and steric properties.

Piperazine- and Morpholine-Containing Analogues

The compound described in , 2-[(4-ethylpiperazin-1-yl)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, shares functional groups such as piperazine and pyrrolo-fused heterocycles. Key differences include:

  • Piperazine substituents : The target compound’s 4-(methylsulfonyl)piperazine group introduces a polar sulfonyl moiety, which may enhance aqueous solubility compared to the ethylpiperazine group in ’s compound .

Comparative Analysis of Physicochemical and Bioactive Properties

Property Target Compound Compound 6 Compound
Core Structure Pyrrolo[2,1-f][1,2,4]triazine Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Key Substituents 4-Morpholinyl, methylsulfonyl-piperazinylmethyl, 1H-indazol-4-yl Aryl/alkyl groups at triazole and pyrimidine positions 4-Ethylpiperazine, 3-methoxypropyl, methyl
Solubility Likely moderate (polar sulfonyl group) Low (non-polar substituents) Moderate (methoxypropyl enhances lipophilicity)
Hypothesized Bioactivity Kinase inhibition (indazole and morpholine motifs) Antiviral or antimicrobial (triazolopyrimidine scaffolds) Enzyme modulation (pyrimidinone core)

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